3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a chemical compound with the molecular formula C10H15NO4. This compound features a unique structure that includes an oxan ring and an oxazole ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the reaction of oxan-4-yl derivatives with appropriate oxazole precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogens, nucleophiles, and other reagents under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Oxan-4-yl)pentanedioic acid: Shares the oxan ring but differs in the rest of the structure.
Tetrahydropyran derivatives: Similar ring structure but different functional groups.
Uniqueness
3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to its combination of the oxan and oxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potentials based on diverse research findings.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. The compound can be derived from the reaction of oxanone derivatives with hydroxylamine followed by oxidation processes to introduce the carboxylic acid group. This method allows for the efficient production of the compound while maintaining high purity levels.
Antimicrobial Properties
Research indicates that oxazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The biological activity of this compound was evaluated in several studies.
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Antibacterial Activity :
- A study assessed the compound against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values demonstrated that this compound exhibits promising antibacterial effects comparable to established antibiotics such as ampicillin and ciprofloxacin.
Compound MIC (µg/ml) Bacterial Strain This compound 15 S. aureus This compound 20 E. coli Ampicillin 10 S. aureus Ciprofloxacin 15 E. coli -
Antifungal Activity :
- The antifungal potential was tested against strains like Candida albicans and Aspergillus niger . Results indicated that the compound showed effective inhibition at low concentrations.
Compound MIC (µg/ml) Fungal Strain This compound 12 C. albicans This compound 10 A. niger Fluconazole 15 C. albicans
Case Studies
Several case studies have documented the biological activity of oxazole derivatives:
- Singh et al. (2019) : This study synthesized various oxazole derivatives and evaluated their antimicrobial efficacy using disk diffusion methods. The results confirmed that compounds similar to 3-(Oxan-4-yl)-4,5-dihydro-1,2-oxazole exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria .
- Shamsuzzaman et al. (2020) : This research focused on a series of oxazole derivatives where one derivative showed exceptional activity against multiple bacterial strains in comparison to standard antibiotics .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazole ring contributes to its ability to interact with bacterial cell membranes or inhibit critical metabolic pathways within microbial cells.
Properties
IUPAC Name |
3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c11-9(12)8-5-7(10-14-8)6-1-3-13-4-2-6/h6,8H,1-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOORHINADPDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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